molecular formula C12H14ClNO B2669944 Spiro[chromene-2,3'-pyrrolidine] hydrochloride CAS No. 1047656-01-8

Spiro[chromene-2,3'-pyrrolidine] hydrochloride

Cat. No.: B2669944
CAS No.: 1047656-01-8
M. Wt: 223.7
InChI Key: FCHIYHLNVHHFOT-UHFFFAOYSA-N
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Description

Spiro[chromene-2,3'-pyrrolidine] hydrochloride (CAS 1047655-65-1) is a synthetically accessible compound with a molecular formula of C12H14ClNO2 and a molecular weight of 239.698 g/mol . This compound features a spirocyclic architecture that integrates a chromene moiety with a pyrrolidine ring, a structure of significant interest in modern medicinal chemistry. The inherent three-dimensionality and conformational rigidity of the spirocyclic core are known to reduce the entropy penalty upon binding to biological targets, often leading to improved selectivity and potency compared to flat molecules . This makes it a valuable scaffold for constructing novel bioactive molecules and natural-product-inspired compound libraries . Spirocyclic chromane derivatives, such as this one, have been identified as a novel antiplasmodial pharmacophore, demonstrating potent activity against Plasmodium falciparum (the parasite responsible for malaria) in cell-based assays, with one analog exhibiting an EC50 of 350 nM against chloroquine-resistant strains . Furthermore, related spiro[chromane] hybrids have shown promising, broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, with minimal inhibition concentrations as low as 2 µg/mL . The structural motifs present in this compound are also associated with diverse other biological activities, including serving as acetyl-CoA-carboxylase (ACC) inhibitors and exhibiting anti-inflammatory and antioxidant properties . As such, this compound serves as a versatile and high-value building block for researchers engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the discovery of new therapeutic agents for infectious diseases and other pathologies. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

spiro[chromene-2,3'-pyrrolidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.ClH/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12;/h1-6,13H,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHIYHLNVHHFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C=CC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[chromene-2,3’-pyrrolidine] hydrochloride typically involves multicomponent reactions. One common method is the reaction of chromene derivatives with pyrrolidine under acidic conditions to form the spirocyclic structure. Microwave-assisted synthesis has also been employed to accelerate the reaction rates and improve yields .

Industrial Production Methods: Industrial production of Spiro[chromene-2,3’-pyrrolidine] hydrochloride may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency and scalability of the synthesis process. The use of continuous flow reactors can also be considered for large-scale production.

Chemical Reactions Analysis

Reaction Components

  • Azomethine ylide generation : Formed via condensation of isatin (19 ) with secondary amino acids (e.g., sarcosine (20 ) or L-proline (27 )) under thermal or microwave conditions .

  • Dipolarophiles : Chromene-3-carbaldehyde or substituted chromenes act as electron-deficient alkenes .

Mechanistic Pathway

  • Ylide formation : Isatin reacts with sarcosine to generate an azomethine ylide intermediate.

  • Cycloaddition : The ylide undergoes regioselective [3+2] addition to the chromene carbonyl group, forming a spiro-pyrrolidine scaffold .

  • Diastereoselectivity : Secondary orbital interactions (SOI) between the ylide and chromene dictate endo transition state preference, yielding stereochemically defined products .

Representative Reaction Data

Substrate (Chromene)Amino AcidConditionsYield (%)Diastereoselectivity (dr)Source
2H-Chromene-3-carbaldehydeSarcosineEthanol, reflux78–853:1 to 5:1
Substituted chromeneL-ProlineMicrowave, 80°C82–904:1

One-Pot Spirocyclization

  • Chloroformylation-dearomatization : Tryptamine derivatives undergo spirocyclization with chloroformates, producing spiro[indole-3,3'-pyrrolidine]-2'-ones .

  • Thioanalogs : Replacement of carbonyl with thiocarbonyl groups yields spiro[indole-3,3'-pyrrolidine]-2'-thiones, though stability challenges are noted .

Mannich-Lactamization Cascade

  • Catalytic asymmetric synthesis : Chiral HBTM catalysts enable enantioselective Mannich reactions between aryl acetic acids and imines, followed by lactamization to form β-lactam spirooxindoles .

Oxidation and Reduction

  • DDQ-mediated oxidation : Converts pyrrolidine intermediates to pyrrolo[2,1-a]isoquinolines (e.g., 17 from ethyl bromoacetate derivatives) .

  • NaNO₂ diazotization : Converts amino-furopyridines to triazolo-fused chromenes under acidic conditions .

Post-Synthetic Modifications

  • Alkylation/arylation : The pyrrolidine nitrogen undergoes alkylation with diethylamino butyl groups to enhance pharmacological activity .

  • Hydrolysis : Acidic cleavage of ester or amide sidechains generates free alcohols or amines for further derivatization .

Catalytic Systems and Green Chemistry

  • Graphene oxide (GO) catalysis : Enables ultra-low catalytic loading (1–2 mol%) for cycloadditions, reducing reaction times (30–60 min) and improving yields (85–92%) .

  • KF/Al₂O₃ solid base : Promotes eco-friendly synthesis of pyrrolidines with high regioselectivity (dr > 10:1) .

Structural and Spectral Characterization

  • X-ray crystallography : Confirms V-shaped geometry of triazolo-fused chromenes (e.g., 20 ) with flat triazole and furan moieties .

  • NMR/HRMS : Diagnostic signals include:

    • ¹H NMR : Downfield shifts for spiro-pyrrolidine protons (δ 3.5–4.2 ppm) .

    • ¹³C NMR : Quaternary spiro carbon at δ 70–75 ppm .

Challenges and Limitations

  • Stability issues : Thiocarbonyl analogs (e.g., spiro-thiones) require inert conditions due to sensitivity to oxidation .

  • Substrate scope : Alkyl amines and carbamates fail to form stable intermediates in triazolo synthesis .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of spirocyclic compounds characterized by a unique bicyclic structure that combines chromene and pyrrolidine moieties. The synthesis often involves the reaction of isatins with α-amino acids and dipolarophiles, leading to a library of spiro[pyrrolidine-2,3'-oxindole] derivatives, which have shown promising biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of spiro[chromene-2,3'-pyrrolidine] derivatives. For instance, compounds synthesized from this scaffold exhibited significant cytotoxicity against various cancer cell lines, including human lung (A549) and liver (HepG2) cancer cells. Notably, some derivatives demonstrated IC50 values ranging from 34.99 to 86.53 µM, indicating their effectiveness compared to standard treatments like artemisinin .

Table 1: Anticancer Activity of Spiro[chromene-2,3'-pyrrolidine] Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
4cA54934.992.43
4fHepG241.560.49
4mA54947.921.00
4qHepG286.530.96

Neuropharmacological Applications

Spiro[chromene-2,3'-pyrrolidine] derivatives have been investigated for their activity as selective agonists for serotonin receptors (5-HT2C). These compounds showed promising results in activating calcium flux in cell lines expressing these receptors, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions .

Methodologies for Evaluation

The evaluation of spiro[chromene-2,3'-pyrrolidine] compounds typically involves:

  • In vitro assays : These are performed using various cancer cell lines to determine cytotoxic effects and selectivity.
  • Molecular docking studies : These help predict how well the compounds bind to specific biological targets, enhancing the understanding of their mechanisms of action.
  • Screening libraries : Libraries of synthesized compounds are screened for biological activity using established protocols to identify lead candidates for further development .

Mechanism of Action

The mechanism of action of Spiro[chromene-2,3’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets in the body. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. For example, it may inhibit the function of certain enzymes involved in cancer cell proliferation, leading to antitumor effects .

Comparison with Similar Compounds

Spiro[pyrrolidine-2,3'-oxindole] Derivatives

These compounds feature a pyrrolidine ring fused with an oxindole (indolin-2-one) moiety. Key examples include:

  • (2S,3R,4S,5S)-Spiro[2,3′-oxindole-spiro[3,3″]chroman-4″-one-4-(p-methoxyphenyl)-5-carboxyethoxypyrrolidine] (9c) : Synthesized via 1,3-dipolar cycloaddition, achieving 84% yield and 228°C melting point ().
  • Spiro[pyrrolidine-2,3′-oxindole]-4a–w derivatives : Synthesized chemo- and regioselectively using nitrostyrenes and azomethine ylides, with yields up to 85% and stereochemistry confirmed via X-ray crystallography ().

Comparison :

  • Synthetic Efficiency : Spiro[chromene-2,3'-pyrrolidine] hydrochloride’s synthesis is less documented, but analogous methods (e.g., microwave-assisted or 1,3-dipolar cycloaddition) are applicable ().

Cytotoxicity

  • Spiro[pyrrolidine-2,3′-oxindole] derivatives (4c, 4f, 4k, etc.) : Demonstrated IC₅₀ values of 41.56–85.63 µM against A549 (lung) and HepG2 (liver) cancer cells, outperforming artemisinin (IC₅₀ > 100 µM) and comparable to chloroquine (IC₅₀ = 49.02 µM) ().

Antimicrobial Activity

  • Spiro[pyrrolidine-3,9′-thioxanthene] : Exhibited moderate antimicrobial effects, though specific data for this compound remain unexplored ().

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Stereoselectivity (dr) Key Functional Groups
Spiro[chromene-2,3'-pyrrolidine] HCl Not reported Not reported Not reported Chromene, pyrrolidine, HCl
Spiro[pyrrolidine-2,3′-oxindole] 9c 228 84 95:5 (dr) Oxindole, chromanone
Spiro[benzo[b][1,4]thiazine] 14a 266–268 71 Not reported Thiazine, oxindole

Key Observations :

  • Chromene-containing spiro compounds (e.g., 8a,b in ) show higher thermal stability due to aromatic conjugation.
  • Hydrochloride salts generally improve aqueous solubility, critical for in vivo applications ().

Biological Activity

Spiro[chromene-2,3'-pyrrolidine] hydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. The spirocyclic structure, which combines a chromene and a pyrrolidine moiety, is known for its diverse pharmacological properties. This article reviews the current understanding of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H15ClN2O\text{C}_{14}\text{H}_{15}\text{ClN}_2\text{O}

This structure features a spirocyclic arrangement that is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of spiro[chromene-2,3'-pyrrolidine] derivatives. The following table summarizes key findings from various studies regarding their efficacy against different cancer cell lines.

CompoundCell LineIC50 (µM)Selectivity IndexMechanism of Action
4cA54934.990.96Induces apoptosis via HDAC inhibition
4fHepG241.560.49Modulates cell cycle progression
4mMCF-747.922.43Microtubule destabilization
4qHeLa40.001.50Inhibition of cell proliferation
4tCT2645.001.20Induction of oxidative stress

The mechanisms by which spiro[chromene-2,3'-pyrrolidine] compounds exert their anticancer effects include:

  • Histone Deacetylase Inhibition : Some derivatives have been shown to inhibit histone deacetylase (HDAC), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Apoptotic Pathways : Induction of apoptosis in cancer cells has been observed, often characterized by morphological changes and activation of caspases .
  • Cell Cycle Arrest : Certain compounds cause cell cycle arrest at specific phases, contributing to reduced proliferation rates in cancer cell lines .
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been linked to the cytotoxic effects observed in various cancer models .

Case Studies

Several case studies have demonstrated the efficacy of spiro[chromene-2,3'-pyrrolidine] derivatives:

  • Study on MCF-7 Cells : A study found that compound 5l significantly inhibited the proliferation of MCF-7 breast cancer cells through HDAC inhibition and induced apoptosis .
  • Liver Cancer Model : In HepG2 cells, compounds exhibited selective cytotoxicity with an IC50 value indicative of promising therapeutic potential against liver cancer .

Q & A

Q. What are the validated synthetic routes for Spiro[chromene-2,3'-pyrrolidine] hydrochloride, and how can purity be ensured during synthesis?

Synthesis typically involves cyclization reactions between chromene precursors and pyrrolidine derivatives under acidic conditions. Key steps include:

  • Cycloaddition or spiro-annulation : Use of catalysts like BF₃·Et₂O or HCl to facilitate ring closure (analogous to methods for related spiro compounds in and ).
  • Purification : Recrystallization in ethanol/HCl mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR (compare with PubChem data for structural alignment).
  • Quality control : Follow pharmacopeial guidelines for chloride content (e.g., reaction with 4-aminoantipyrine TS2 for colorimetric verification).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) to confirm spirocyclic structure (e.g., δ 3.2–4.1 ppm for pyrrolidine protons, δ 6.8–7.5 ppm for aromatic chromene protons).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 239.74 for C₁₃H₁₈ClNO).
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) and identify impurities (e.g., unreacted precursors).

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the hydrochloride salt. Use sonication for dissolution in aqueous buffers.
  • Stability : Store at −20°C in desiccated conditions. Avoid prolonged exposure to light or humidity to prevent degradation (validate via stability-indicating HPLC).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this spiro compound?

  • DFT studies : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to calculate electronic properties (HOMO-LUMO gap, dipole moment) and correlate with reactivity.
  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., dopamine receptors, based on structural analogs in ). Compare results with in vitro assays.

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., variable IC₅₀ values)?

  • Isomer-specific analysis : Synthesize and test individual stereoisomers (e.g., cis vs. trans spiro configurations) to isolate bioactive forms (as seen in ’s UKCP-110/111/112 derivatives).
  • Dose-response profiling : Conduct cell-based assays (e.g., MTT or CCK-8 for cytotoxicity) across a broad concentration range (50–1000 µM) to identify non-linear effects.
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., stachydrine hydrochloride’s cardioprotective effects in ).

Q. How can mechanistic studies differentiate between on-target and off-target effects in vitro?

  • Knockdown/knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., GPCRs) in cell lines and assess activity loss.
  • Pathway enrichment analysis : Combine transcriptomics (RNA-seq) with compound treatment to identify perturbed pathways (e.g., MAPK or apoptosis signaling).

Methodological Resources

  • Structural validation : PubChem CID 173943-98-1 (IUPAC name, SMILES, InChIKey).
  • Analytical protocols : Follow USP-NF guidelines for sulfated ash (<1.0 mg/g) and heavy metals (<20 ppm).
  • Biological assays : Reference cell cycle analysis protocols from (flow cytometry, propidium iodide staining).

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